3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methoxyethyl)amino}propanoic acid 3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methoxyethyl)amino}propanoic acid
Brand Name: Vulcanchem
CAS No.: 1935218-02-2
VCID: VC4297528
InChI: InChI=1S/C21H23NO5/c1-26-13-12-22(11-10-20(23)24)21(25)27-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,23,24)
SMILES: COCCN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C21H23NO5
Molecular Weight: 369.417

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methoxyethyl)amino}propanoic acid

CAS No.: 1935218-02-2

Cat. No.: VC4297528

Molecular Formula: C21H23NO5

Molecular Weight: 369.417

* For research use only. Not for human or veterinary use.

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-methoxyethyl)amino}propanoic acid - 1935218-02-2

Specification

CAS No. 1935218-02-2
Molecular Formula C21H23NO5
Molecular Weight 369.417
IUPAC Name 3-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]propanoic acid
Standard InChI InChI=1S/C21H23NO5/c1-26-13-12-22(11-10-20(23)24)21(25)27-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,23,24)
Standard InChI Key HRHBYNFTALYODX-UHFFFAOYSA-N
SMILES COCCN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

[Introduction to 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid](pplx://action/followup)

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid is a complex organic compound that incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group used in peptide synthesis. This compound is particularly interesting due to its potential applications in organic synthesis and peptide chemistry.

Synthesis and Applications

The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid typically involves the reaction of a suitable amino acid derivative with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base. The Fmoc group is widely used for protecting amino groups during peptide synthesis due to its ease of removal under mild conditions.

Potential Applications

  • Peptide Synthesis: The compound can serve as a building block in the synthesis of peptides, particularly those requiring the incorporation of non-natural amino acids or specific side chains.

  • Organic Synthesis: Its unique structure makes it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.

Research Findings

Research on this compound is limited, but its structure suggests potential utility in advanced peptide synthesis techniques. The Fmoc group allows for easy deprotection, making it suitable for solid-phase peptide synthesis (SPPS) methods.

Future Directions

Further studies could explore its use in the synthesis of novel peptides with specific biological activities or as a precursor for complex organic molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator